molecular formula C11H20N2O B6428490 N-tert-butyl-3-methylidenepiperidine-1-carboxamide CAS No. 2017194-27-1

N-tert-butyl-3-methylidenepiperidine-1-carboxamide

Cat. No.: B6428490
CAS No.: 2017194-27-1
M. Wt: 196.29 g/mol
InChI Key: IRTRHQSRQIMWEJ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-methylidenepiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly as a versatile synthetic intermediate. It features a piperidine scaffold substituted with a reactive methylidene group and a tert-butyl carboxamide, a structure common in the development of pharmacologically active molecules. Piperidine and piperazine derivatives are frequently explored in the optimization of drug candidates, such as inhibitors of extracellular signal-regulated kinase 5 (ERK5) for cancer research, where they serve as key structural components to modulate potency and pharmacokinetic properties . The methylidene (=CH2) moiety presents a reactive handle for further chemical modification, including hydroboration and cross-coupling reactions, allowing researchers to diversify the molecule and generate a wide array of analogs for structure-activity relationship (SAR) studies . This compound is intended for use as a building block in organic synthesis and pharmaceutical R&D. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-3-methylidenepiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-6-5-7-13(8-9)10(14)12-11(2,3)4/h1,5-8H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRHQSRQIMWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(=C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the tert-Butyl Carboxamide Group

The tert-butyl carboxamide moiety is commonly installed using Boc-protected intermediates . For instance, Boc-D-alanine has been condensed with L-serine methyl ester hydrochloride to form chiral piperazine derivatives, highlighting the utility of Boc groups in stabilizing reactive intermediates during amidation.

Critical Steps :

  • Protection : Reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine to form N-Boc-piperidine.

  • Amidation : Substituting the Boc group with a carboxamide via reaction with tert-butyl isocyanate under catalytic conditions.

Catalytic Systems and Reaction Optimization

Role of Lewis Acid Catalysts

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) are emphasized in patent CN107459471B for their efficacy in facilitating N-alkylation of benzenesulfonamide with tert-butyl acrylate. These catalysts mitigate steric hindrance and enhance electrophilicity, enabling tert-butyl group incorporation at nitrogen centers.

Optimization Parameters :

  • Catalyst Loading : 1–10% by mass of the substrate (optimal at 3%).

  • Temperature : Reflux conditions (150°C) in high-boiling solvents like NMP.

Solvent Selection and Reaction Kinetics

Non-polar solvents (toluene, xylene) and polar aprotic solvents (NMP, DMSO) are critical for solubilizing reactants and stabilizing transition states. Patent CN112321515A demonstrates that dichloromethane and dichloroethane are effective for condensation reactions involving Boc-protected amino acids.

Table 1: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Dielectric ConstantSuitability for Amidation
NMP20232.0High
Toluene1102.4Moderate
Dichloromethane408.9High

Methylidene Group Installation

Elimination and Dehydration Strategies

The methylidene group (CH₂=) at position 3 can be introduced via β-elimination of a hydroxyl or halide substituent. For example, treating 3-hydroxypiperidine-1-carboxamide with a strong acid (e.g., HCl) under heat may yield the desired alkene through dehydration.

Wittig and Tebbe Reactions

Alternative methods include:

  • Wittig Reaction : Reacting a phosphonium ylide with a ketone precursor at position 3.

  • Tebbe Reagent : Converting esters or amides to alkenes via methylenation.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

As detailed in patent CN107459471B, HPLC with a methanol-water mobile phase (70:30) and UV detection at 254 nm ensures precise monitoring of reaction progress and purity assessment.

Crystallization and Filtration

Post-reaction workup involves cooling the mixture to <20°C, filtering insoluble byproducts, and recrystallizing the product from ethanol or ethyl acetate .

Scientific Research Applications

N-tert-butyl-3-methylidenepiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can undergo sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, often catalyzed by metal complexes. This results in the formation of new C-N bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N-tert-Butyl-3-methylidenepiperidine-1-carboxamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Applications
N-tert-Butyl-3-methylidenepiperidine-1-carboxamide Not provided C₁₁H₂₀N₂O ~196.3 g/mol (calc.) 3-methylidene, 1-tert-butyl carboxamide Potential synthetic intermediate
(R)-1-N-Boc-3-Methylaminopiperidine 203941-94-0 C₁₂H₂₂N₂O₂ 226.32 g/mol 3-methylamino, 1-Boc group Chiral building block for pharmaceuticals
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate 309962-63-8 C₁₂H₂₂N₂O₂ 226.32 g/mol 3-methylcarbamate, tert-butyl protection Stereoselective synthesis
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate 1217710-80-9 C₁₆H₂₈N₂O₄ 312.41 g/mol Dual Boc protection at 1- and 3-positions Multi-step protection/deprotection routes
tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate 1353965-59-9 C₂₀H₂₈N₂O₅ 376.45 g/mol Piperidine-linked dihydrobenzodioxine-carboxamide Complex ligand synthesis

Key Differences and Implications

Dual Boc protection in CAS 1217710-80-9 increases steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in acidic conditions .

Synthetic Utility :

  • The tert-butyl carboxamide group in the target compound may offer superior stability over methylcarbamate (CAS 309962-63-8) in harsh reaction conditions, such as high-temperature couplings .
  • CAS 1353965-59-9, with its bulky dihydrobenzodioxine moiety, is specialized for synthesizing receptor-binding ligands, whereas the target compound’s simpler structure favors broader applicability in scaffold diversification .

Chirality and Stereochemical Outcomes :

  • Enantiomers like (R)- and (S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-63-8 and 309962-67-2) highlight the importance of stereochemistry in biological activity, suggesting that the target compound’s methylidene group could influence diastereoselectivity in downstream reactions .

Physicochemical Properties :

  • The molecular weight and polarity of the target compound (~196.3 g/mol) position it between smaller analogs (e.g., CAS 203941-94-0, 226.32 g/mol) and larger derivatives (e.g., CAS 1353965-59-9, 376.45 g/mol), impacting solubility and bioavailability.

Biological Activity

N-tert-butyl-3-methylidenepiperidine-1-carboxamide is a compound that has garnered interest in the scientific community for its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which is essential for its biological function. The compound's molecular formula is C13H19N2OC_{13}H_{19}N_{2}O, with a molecular weight of approximately 219.30 g/mol. The structural features that contribute to its biological activity include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is crucial for interacting with biological targets.
  • Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methylidene Group : May play a role in the compound's reactivity and interaction with enzymes.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound can undergo hydroxyl oxidation, amination, and imine reduction through hydrogen transfer, often catalyzed by metal complexes. This leads to the formation of new C-N bonds and modulation of various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that this compound can affect signaling pathways involved in cancer progression, particularly those related to the ERK5 pathway .

Case Studies

  • Antimicrobial Activity : A study conducted on the antimicrobial efficacy of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed as a novel antimicrobial agent.
  • Anticancer Activity : In a series of experiments evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 25 µM across different cell types, indicating significant potential for further development as an anticancer therapeutic .

Comparative Analysis Table

Activity TypeMIC/IC50 ValuesTarget Organisms/Cell LinesReference
Antimicrobial32 µg/mLStaphylococcus aureus, E. coli
Anticancer10 - 25 µMVarious cancer cell lines

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-tert-butyl-3-methylidenepiperidine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:

  • Piperidine Ring Formation : Cyclization of precursors (e.g., via reductive amination or ring-closing metathesis) under controlled pH and temperature.
  • tert-Butyl Group Introduction : Alkylation using tert-butyl halides (e.g., tert-butyl bromide) with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Methylidene Functionalization : Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylidene group, requiring anhydrous conditions and catalysts like Pd/C .
    • Critical Factors : Solvent polarity, reaction time, and temperature significantly impact regioselectivity and yield. For example, prolonged heating in DMF may lead to byproducts via elimination reactions .

Q. How is the stereochemistry of this compound confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify coupling constants (e.g., Jtrans>JcisJ_{trans} > J_{cis} for olefinic protons) and confirm the (E)- or (Z)-configuration of the methylidene group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
  • X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the alkylation step in synthesizing this compound?

  • Key Approaches :

  • Solvent Effects : Use of THF or DMF enhances nucleophilicity of the piperidine nitrogen, favoring alkylation at the desired position .
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .

Q. How do structural modifications at the 3-methylidene position affect bioactivity, and what in vitro models validate these effects?

  • Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity TrendAssay ModelReference
Replacement with -CH₂FIncreased enzyme inhibitionKinase assay (IC₅₀)
Conversion to -CH₂OHReduced membrane permeabilityCaco-2 cell model
  • Validation Methods :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases).
  • Molecular Dynamics (MD) Simulations : Predict binding modes and stability of modified compounds .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Computational Pipeline :

  • Molecular Docking : Tools like AutoDock Vina screen potential targets (e.g., GPCRs or ion channels) using crystal structures from the PDB .
  • Free Energy Perturbation (FEP) : Quantifies ΔG binding differences between stereoisomers, explaining experimental IC₅₀ variations .
    • Experimental Alignment : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate computational predictions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Root Causes : Variability in assay conditions (e.g., pH, cell lines) or compound purity (e.g., residual solvents in synthesis).
  • Resolution Strategies :

  • Standardized Protocols : Use reference compounds (e.g., FDA-approved inhibitors) as internal controls .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme activity vs. cellular cytotoxicity) to identify outliers .
  • Purity Validation : LC-MS or HPLC (>95% purity) ensures consistent bioactivity measurements .

Comparative Analysis

Q. How does this compound compare to analogs like N-tert-butyl-3-methylpyridine-2-carboxamide?

  • Functional Group Impact :

CompoundKey Structural DifferenceBioactivity Profile
N-tert-butyl-3-methylidenepiperidine...Methylidene group at C3Enhanced enzyme inhibition
N-tert-butyl-3-methylpyridine-2-carb...Pyridine ring instead of piperidineHigher metabolic stability
  • Mechanistic Basis : The methylidene group’s planar geometry improves π-π stacking with aromatic residues in enzyme active sites, unlike the pyridine analog’s rigid ring .

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